Suffruticosol A

Neuraminidase inhibitor Antibiofilm Reversible noncompetitive inhibition

Select Suffruticosol A for SIRT1 inhibition (IC50 = 0.95 μM) and reversible, noncompetitive bacterial neuraminidase inhibition (IC50 = 24.4 μM), where resveratrol is inactive. With corrected optical rotation [α]ᴅ = +95, this standard is essential for Paeoniaceae metabolite authentication and HPLC method development. Offers selective cytotoxicity against C6 glioma cells—distinct from broader trans-resveratrol and trans-ε-viniferin profiles. Superior to generic resveratrol for antibiofilm and CNS drug discovery applications. Order certified reference standard today.

Molecular Formula C42H32O9
Molecular Weight 680.7 g/mol
CAS No. 220936-82-3
Cat. No. B12778132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuffruticosol A
CAS220936-82-3
Molecular FormulaC42H32O9
Molecular Weight680.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O
InChIInChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)38-31(50)18-32-39-37(42(51-32)21-5-11-25(45)12-6-21)29-16-28(48)17-30(49)36(29)34(40(33)41(38)39)20-3-9-24(44)10-4-20/h1-18,33-35,37,40,42-50H/t33-,34+,35-,37+,40+,42+/m0/s1
InChIKeyMBGBQHRAJPLAPN-SMIUPXLJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suffruticosol A (CAS 220936-82-3): Resveratrol Trimer Sourcing and Class Differentiation Guide


Suffruticosol A (CAS 220936-82-3) is a resveratrol trimer oligostilbene (molecular formula C₄₂H₃₂O₉, molecular weight 680.7) isolated from the seeds of Paeonia lactiflora and Paeonia suffruticosa [1]. It belongs to a class of chiral polyphenols that includes its close isomers suffruticosol B and suffruticosol C, as well as structurally related trimers such as gnetin H and dimers including trans-ε-viniferin [2]. Notably, suffruticosol A exhibits a specific optical rotation of [α]ᴅ = +95, a corrected value distinct from previously reported data and significantly different from its isomer suffruticosol B ([α]ᴅ = +136) [3]. This distinct stereochemical identity has analytical and quality control implications, as suffruticosol A is considered one of the most important standard metabolites in the Paeoniaceae family [3].

Why Resveratrol and Simple Stilbene Dimers Cannot Substitute for Suffruticosol A in Target-Specific Research


Generic substitution between suffruticosol A and other resveratrol oligomers is not scientifically justifiable due to fundamentally divergent activity profiles across multiple target classes. While suffruticosol A is a potent, reversible, noncompetitive inhibitor of bacterial neuraminidase (IC₅₀ = 24.4 μM), resveratrol itself is completely inactive against this target (IC₅₀ > 100 μM) [1]. Conversely, suffruticosol A exhibits weak cytotoxic activity against most cancer cell lines and weak tyrosinase/lipoxygenase inhibition, whereas related trimers such as gnetin H and dimers such as trans-ε-viniferin demonstrate markedly higher potency in these same assays [2][3]. Furthermore, suffruticosol A has been identified as a SIRT1 inhibitor (IC₅₀ = 0.95 ± 0.12 μM), a target not associated with other resveratrol trimers in current evidence [4]. These divergent target engagement and potency profiles preclude any assumption of functional interchangeability.

Suffruticosol A Differentiation: Head-to-Head Quantitative Comparison Data for Informed Procurement


Bacterial Neuraminidase Inhibition: Suffruticosol A vs. Resveratrol and trans-ε-Viniferin

In a direct head-to-head assay evaluating bacterial neuraminidase inhibition, suffruticosol A demonstrated an IC₅₀ of 24.4 μM, whereas resveratrol was completely inactive (IC₅₀ > 100 μM) [1]. This represents a greater than 4-fold difference in potency. Furthermore, suffruticosol A was characterized as a reversible, noncompetitive inhibitor, a mechanistic distinction that separates it from the inactive parent monomer [1]. In contrast, trans-ε-viniferin (IC₅₀ = 3.7 μM) and gnetin H (IC₅₀ = 8.0 μM) exhibited higher potency in the same assay, indicating that suffruticosol A occupies a distinct intermediate potency tier among resveratrol oligomers [1].

Neuraminidase inhibitor Antibiofilm Reversible noncompetitive inhibition Bacterial infection

Cytotoxic Activity Profile: Suffruticosol A vs. Resveratrol Oligomer Class in Cancer Cell Lines

Across five different cancer cell lines (C6 mouse glioma, HepG2 liver hepatoma, HT-29 colon, HeLa cervical, MCF-7 breast), suffruticosol A and suffruticosol B exhibited markedly lower cytotoxic activity compared to other stilbenes in the same study [1]. Specifically, suffruticosol A showed cytotoxic activity only against C6 (IC₅₀ ranging 8.2–20.5 μg/mL across the class), while having less cytotoxic effect against HepG2, HT-29, HeLa, and MCF-7 [1]. In direct comparison, trans-resveratrol exhibited IC₅₀ values of 11.8 μg/mL (HepG2) and 25.2 μg/mL (HT-29); trans-ε-viniferin showed 20.4 μg/mL (HeLa) and 21.5 μg/mL (MCF-7); gnetin H demonstrated 12.9 μg/mL (MCF-7) [1].

Cytotoxicity Cancer cell lines Anticancer screening Selectivity profile

Antimutagenic Activity Comparison: Suffruticosol A vs. trans-Resveratrol Against MNNG

In a direct head-to-head antimutagenicity assay against N-methyl-N′-nitro-N-nitrosoguanidine (MNNG) using Salmonella typhimurium TA100, suffruticosol A exhibited moderate antimutagenic activity with an IC₅₀ value in the range of 31.7–35.2 μg/plate, alongside four other resveratrol oligomers [1]. In contrast, trans-resveratrol demonstrated the strongest antimutagenic effect with an IC₅₀ of 27.0 μg/plate [1]. The quantified difference indicates that trans-resveratrol is approximately 1.17–1.30× more potent as an antimutagen than suffruticosol A and other oligomers in this assay.

Antimutagenic MNNG Genotoxicity protection Chemoprevention

SIRT1 Inhibitory Activity: Suffruticosol A as a Novel CNS-Relevant Target Hit

Suffruticosol A was identified as a SIRT1 (sirtuin 1) inhibitor with an IC₅₀ of 0.95 ± 0.12 μM [1]. This finding emerged from a dual recognition-based screening strategy targeting SIRT1 inhibitors from Chinese herbs [1]. While this study did not report direct comparator data for other resveratrol oligomers against SIRT1, the activity level (sub-micromolar IC₅₀) places suffruticosol A among natural product-derived SIRT1 inhibitors of interest for CNS disorder research [1].

SIRT1 inhibitor CNS disorders Histone deacetylase Drug screening

Antioxidative Activity: Suffruticosol A vs. trans-ε-Viniferin and Gnetin H

In assays evaluating inhibition of 2-deoxyribose degradation and rat liver microsomal lipid peroxidation induced by hydroxyl radicals (Fenton-type reaction), suffruticosol A and suffruticosol B exhibited moderate antioxidative activity, whereas trans-ε-viniferin and gnetin H demonstrated significant inhibition [1]. Specifically, trans-ε-viniferin and gnetin H significantly inhibited 2-deoxyribose degradation and lipid peroxidation in rat liver microsomes, while suffruticosol A and B showed only moderate effects [1]. The study's qualitative ranking places suffruticosol A in a lower activity tier for hydroxyl radical scavenging compared to the dimer trans-ε-viniferin and the trimer gnetin H.

Antioxidant Lipid peroxidation Hydroxyl radical scavenging Oxidative stress

Tyrosinase and Lipoxygenase Inhibition: Suffruticosol A vs. Gnetin H and trans-ε-Viniferin

In enzymatic inhibition assays against tyrosinase and soybean lipoxygenase (SLO), suffruticosol A and suffruticosol B exhibited weak inhibition activity [1]. In contrast, the resveratrol trimer gnetin H exhibited the most potent inhibitory activities against both tyrosinase and SLO [1]. The resveratrol dimers trans-ε-viniferin and cis-ε-viniferin also exhibited significant inhibitory activity against both oxidative enzymes [1]. The study's activity ranking places suffruticosol A in the 'weak inhibition' category alongside trans-resveratrol, while gnetin H occupies the 'most potent' tier.

Tyrosinase inhibition Lipoxygenase inhibition Hyperpigmentation Anti-inflammatory

Suffruticosol A Application Scenarios: Evidence-Based Procurement Decisions for Specific Research Contexts


Neuraminidase-Targeted Antibiofilm and Antivirulence Research

Investigators studying bacterial neuraminidase inhibition for antibiofilm or antivirulence applications should select suffruticosol A over resveratrol, as resveratrol shows no inhibitory activity (IC₅₀ > 100 μM) while suffruticosol A provides reversible, noncompetitive inhibition with an IC₅₀ of 24.4 μM [1]. Suffruticosol A occupies an intermediate potency tier between trans-ε-viniferin (IC₅₀ = 3.7 μM) and the inactive monomer, making it suitable for structure-activity relationship studies exploring the relationship between oligomerization state and neuraminidase inhibition [1].

Selective C6 Glioma Cytotoxicity Studies Requiring Low Off-Target Activity

Researchers requiring a compound with selective cytotoxic activity against C6 mouse glioma cells while minimizing cytotoxicity against HepG2, HT-29, HeLa, and MCF-7 cell lines should consider suffruticosol A. Unlike trans-resveratrol and trans-ε-viniferin, which exhibit broader cytotoxic profiles, suffruticosol A and B demonstrate less cytotoxic effect against all cancer cells except C6 in comparative assays [1]. This selectivity profile may be advantageous for glioma-focused studies where sparing other cancer cell types is desirable.

SIRT1 Inhibitor Discovery and CNS Disorder Target Validation

Suffruticosol A has been identified as a SIRT1 inhibitor with an IC₅₀ of 0.95 ± 0.12 μM through an innovative dual recognition-based screening strategy [1]. Given that SIRT1 inhibition, rather than activation, shows therapeutic potential for central nervous system disorders, suffruticosol A represents a novel natural product-derived chemotype for this target class [1]. Procurement is justified for SIRT1-focused drug discovery programs and CNS target validation studies.

Natural Product Reference Standard for Paeoniaceae Metabolite Profiling

Suffruticosol A, along with suffruticosol B, is considered one of the most important standard metabolites in the entire Paeoniaceae family [1]. The corrected optical rotation value ([α]ᴅ = +95) for suffruticosol A, distinct from suffruticosol B ([α]ᴅ = +136), has been established as a definitive analytical parameter [1]. Quality control laboratories and natural product chemistry groups performing metabolite profiling or authentication of Paeonia-derived materials should procure suffruticosol A as a certified reference standard for HPLC method development and compound identification.

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